4-tert-butyl-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, a benzyl group, and a dioxidotetrahydrothiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
-
Introduction of the Benzyl Group: : The benzyl group is introduced via a nucleophilic substitution reaction. 4-tert-butylbenzyl chloride can be reacted with the benzamide core in the presence of a base such as sodium hydride to form the N-benzyl derivative.
-
Incorporation of the Dioxidotetrahydrothiophenyl Group: : The final step involves the introduction of the dioxidotetrahydrothiophenyl group. This can be achieved by reacting the N-benzyl derivative with a suitable thiol and an oxidizing agent to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
-
Substitution: : The tert-butyl and benzyl groups can participate in substitution reactions. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, chlorine, sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-tert-butyl-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets can be exploited to design therapeutics for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can form hydrogen bonds with proteins, while the dioxidotetrahydrothiophenyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(4-tert-butylbenzyl)benzamide: Lacks the dioxidotetrahydrothiophenyl group.
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks one of the tert-butyl groups.
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the benzyl group.
Uniqueness
The uniqueness of 4-tert-butyl-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide lies in its combination of structural features. The presence of both tert-butyl groups and the dioxidotetrahydrothiophenyl moiety provides a distinct set of chemical and physical properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H35NO3S |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C26H35NO3S/c1-25(2,3)21-11-7-19(8-12-21)17-27(23-15-16-31(29,30)18-23)24(28)20-9-13-22(14-10-20)26(4,5)6/h7-14,23H,15-18H2,1-6H3 |
InChI Key |
RSYLKIYELFFQKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.